molecular formula C10H6F3NO B11890307 4-(Trifluoromethoxy)quinoline

4-(Trifluoromethoxy)quinoline

Cat. No.: B11890307
M. Wt: 213.16 g/mol
InChI Key: MLTSODFKWJDMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethoxy group attached to the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid in the presence of a palladium catalyst . This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with different functional groups .

Scientific Research Applications

4-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.

    Industry: In the agrochemical industry, it is used in the development of novel insecticides and herbicides

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and agrochemicals .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

4-(trifluoromethoxy)quinoline

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H

InChI Key

MLTSODFKWJDMLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC(F)(F)F

Origin of Product

United States

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